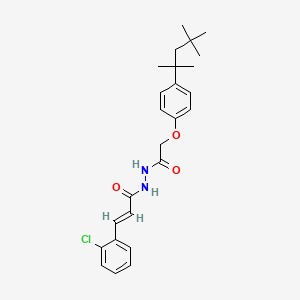![molecular formula C16H15N3O2 B11696347 N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide](/img/structure/B11696347.png)
N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group and a nicotinohydrazide moiety, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide typically involves the condensation of 2-methoxybenzaldehyde with nicotinohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce reduced hydrazides. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group in ketamine.
Meguiar’s Mirror Glaze M10508 Ultra-Cut Compound: A professional-grade formula used for removing scratches and defects from paint finishes.
Uniqueness
N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a methoxyphenyl group and a nicotinohydrazide moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Eigenschaften
Molekularformel |
C16H15N3O2 |
|---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-21-15-9-3-2-6-13(15)7-5-11-18-19-16(20)14-8-4-10-17-12-14/h2-12H,1H3,(H,19,20)/b7-5+,18-11+ |
InChI-Schlüssel |
BENKIWKSMSTNLN-FJIBGIISSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide](/img/structure/B11696270.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696285.png)
![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11696291.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11696295.png)
![N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11696300.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11696303.png)
![N'(3),N'(5)-Bis[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2,6-dimethyl-3,5-pyridinedicarbohydrazide](/img/structure/B11696306.png)

![4-[4-(Benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11696316.png)
![(3Z)-N-acetyl-3-[(2-methoxyphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11696317.png)
![(2E,5Z)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11696319.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B11696325.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11696337.png)
